molecular formula C9H11FN2O B580667 4-(5-Fluoropyridin-2-yl)morpholine CAS No. 1287217-51-9

4-(5-Fluoropyridin-2-yl)morpholine

Cat. No.: B580667
CAS No.: 1287217-51-9
M. Wt: 182.198
InChI Key: HLBKOFJFVMVGBL-UHFFFAOYSA-N
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Description

4-(5-Fluoropyridin-2-yl)morpholine is a heterocyclic organic compound that belongs to the class of morpholine derivatives. It features a pyridine ring substituted with a fluorine atom at the 5-position and a morpholine ring attached to the 2-position of the pyridine ring.

Scientific Research Applications

4-(5-Fluoropyridin-2-yl)morpholine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for “4-(5-Fluoropyridin-2-yl)morpholine” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It also recommends using personal protective equipment and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoropyridin-2-yl)morpholine typically involves the reaction of 5-fluoro-2-chloropyridine with morpholine under specific conditions. One common method is the nucleophilic substitution reaction, where morpholine acts as a nucleophile and displaces the chlorine atom on the pyridine ring. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoropyridin-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield this compound, while oxidation or reduction reactions may produce various oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 4-(5-Fluoropyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The morpholine ring can also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromopyridin-2-yl)morpholine
  • 4-(5-Chloropyridin-2-yl)morpholine
  • 4-(5-Methylpyridin-2-yl)morpholine

Uniqueness

4-(5-Fluoropyridin-2-yl)morpholine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets compared to other halogenated or methylated derivatives .

Properties

IUPAC Name

4-(5-fluoropyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBKOFJFVMVGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693201
Record name 4-(5-Fluoropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287217-51-9
Record name 4-(5-Fluoropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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